Azido-PEG3-carboxytetramethylrhodamine
Description
The Role of Fluorescent Probes in Advancing Biological Insights
Fluorescent probes are molecules that can absorb light at a specific wavelength and emit light at a longer wavelength. nih.gov This property, known as fluorescence, allows for the detection and visualization of specific molecules and processes within cells and organisms. nih.govacs.org These probes have become indispensable tools in biological research due to their high sensitivity, versatility, and quantitative capabilities. nih.govacs.org They are employed to determine the location and activation of proteins, identify the formation of protein complexes, and monitor biological events in real-time. acs.org Small-molecule fluorescent probes, in particular, have been instrumental in advancing our understanding of cell biology, aiding in drug discovery, and detecting environmental contaminants. acs.org The design of these probes often involves incorporating a fluorophore, a fluorescent chemical compound, with a reactive group that allows it to be covalently attached to a target molecule. acs.org
Significance of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation
Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units that are used to connect two or more molecules, a process known as bioconjugation. rug.nlpnas.org The inclusion of a PEG linker in a bioconjugate offers several advantages. rsc.org PEG is hydrophilic, meaning it is water-soluble, which can improve the solubility of hydrophobic molecules in aqueous biological environments. rsc.orgnih.gov The PEG chain also creates a hydration shell around the conjugated molecule, which can shield it from enzymatic degradation and reduce its immunogenicity. rug.nlpnas.org Furthermore, the length of the PEG linker can be precisely controlled, allowing for the optimization of spacing between the conjugated molecules to minimize steric hindrance and maintain their biological activity. rug.nlrsc.org These properties have made PEG linkers essential components in the development of antibody-drug conjugates (ADCs), nanoparticle drug delivery systems, and various imaging agents. rsc.orgbaseclick.eu
Historical Context of Azide-Functionalized Fluorophores in Bioimaging
The use of azide-functionalized fluorophores in bioimaging is intrinsically linked to the development of bioorthogonal chemistry. The azide (B81097) group, being small, abiotic, and largely unreactive with native biological functionalities, serves as an ideal chemical handle for bioorthogonal ligation. sigmaaldrich.com The journey of these probes began with the need to visualize biomolecules that could not be tagged with genetically encoded fluorescent proteins. Early work focused on developing fluorogenic probes, where the fluorescence is "turned on" upon reaction with its target. acs.org
A significant advancement came with the application of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to biological systems. This "click" reaction provided a highly efficient and specific method for attaching fluorescent dyes to azide-modified biomolecules. rug.nl Initially, many azide-functionalized fluorophores were based on coumarin (B35378) and naphthalimide scaffolds, which, while useful, were often limited by their excitation and emission in the blue region of the spectrum, leading to issues with autofluorescence in biological samples.
The development of azide-functionalized versions of brighter and more photostable dyes, such as rhodamines, represented a major step forward. These probes offered longer excitation and emission wavelengths, improving signal-to-noise ratios in cellular imaging. The introduction of PEG linkers between the azide and the fluorophore further enhanced their utility by increasing water solubility and reducing non-specific interactions. carlroth.comnih.gov This historical progression has led to the development of sophisticated probes like Azido-PEG3-carboxytetramethylrhodamine, which combine the bioorthogonality of the azide, the favorable properties of the PEG linker, and the bright fluorescence of the rhodamine core.
Properties and Synthesis of this compound
This compound, also known as 5-TAMRA-PEG3-Azide, is a fluorescent probe designed for bioorthogonal labeling applications. targetmol.com
| Property | Value |
| Molecular Formula | C₃₃H₃₈N₆O₇ |
| Molecular Weight | 630.69 g/mol |
| Excitation Maximum | 546 nm (in DMF or DMSO) |
| Emission Maximum | 579 nm (in DMF or DMSO) |
| Molar Extinction Coefficient (ε) | 91,000 cm⁻¹M⁻¹ |
| Solubility | Soluble in DMSO, DMF, MeOH; slightly soluble in water |
| Physical State | Pink to dark red solid |
| CAS Number | 1380486-02-1 |
Table 1: Physicochemical properties of this compound. targetmol.com
The synthesis of this compound typically involves the coupling of a carboxylic acid-functionalized tetramethylrhodamine (B1193902) (TAMRA) dye with an amine-terminated PEG3-azide linker. The carboxylic acid group on the rhodamine core is activated, often using a carbodiimide-based coupling agent, to form a reactive intermediate that readily reacts with the primary amine of the PEG linker to form a stable amide bond.
Applications in Research
The unique structure of this compound makes it a versatile tool for a variety of research applications, primarily centered around the detection and visualization of alkyne-modified biomolecules via click chemistry.
Labeling of Proliferating Cells
A seminal application of azide-functionalized rhodamine probes is in the detection of DNA synthesis in proliferating cells. In a method developed by Salic and Mitchison, the thymidine (B127349) analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is incorporated into the DNA of dividing cells. nih.gov The alkyne group on EdU then serves as a handle for covalent attachment of an azide-containing fluorescent probe, such as this compound, through a copper-catalyzed click reaction. nih.gov This technique offers a significant advantage over traditional methods like BrdU incorporation, as it does not require harsh DNA denaturation steps, leading to better preservation of cellular structures. nih.gov
| Study | Biomolecule Labeled | Key Finding |
| Salic and Mitchison, 2008 | Newly synthesized DNA (via EdU incorporation) | A fast and sensitive method for detecting DNA synthesis in vitro and in vivo with excellent specimen penetration. nih.gov |
Table 2: Research findings on the use of azide-functionalized probes for labeling proliferating cells.
Visualization of Modified mRNA
In 2020, Croce and colleagues demonstrated the use of azide-functionalized nucleotides for the chemoenzymatic modification of messenger RNA (mRNA). nih.gov In their work, azide-modified nucleotides were enzymatically incorporated into mRNA strands. Subsequently, a fluorescent dye, such as this compound, was attached to the azide-modified mRNA via click chemistry. nih.gov This allowed for the visualization and tracking of the labeled mRNA within cells. A key finding of this study was that the modified mRNA, even with the fluorescent label, was still recognized by the cellular machinery for protein translation. nih.gov
| Study | Biomolecule Labeled | Key Finding |
| Croce et al., 2020 | mRNA | Azide-modified nucleotides can be enzymatically incorporated into mRNA and subsequently labeled with a fluorescent probe via click chemistry for cellular imaging, without compromising translational activity. nih.gov |
Table 3: Research findings on the use of this compound for mRNA visualization.
Use in PROTAC Development
More recently, azide-functionalized probes have found application in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. nih.gov The modular nature of PROTACs allows for the use of click chemistry to link the target-binding ligand and the E3 ligase-binding ligand. This compound can be used as a fluorescently labeled component in the synthesis of PROTACs, facilitating their characterization and visualization. targetmol.com
Structure
2D Structure
Properties
IUPAC Name |
4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N6O7/c1-38(2)23-6-9-26-29(20-23)46-30-21-24(39(3)4)7-10-27(30)31(26)28-19-22(5-8-25(28)33(41)42)32(40)35-11-13-43-15-17-45-18-16-44-14-12-36-37-34/h5-10,19-21H,11-18H2,1-4H3,(H-,35,40,41,42) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBBTFAIQXZHFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N6O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Derivatization of Azido Peg3 Carboxytetramethylrhodamine
Methodologies for Integrating the Azide (B81097) Moiety
The introduction of the azide group is a critical step in the synthesis of Azido-PEG3-carboxytetramethylrhodamine, as this functionality enables its participation in highly specific "click chemistry" reactions. A common and efficient strategy for introducing the azide moiety involves the use of heterobifunctional PEG linkers. rsc.orgrsc.org
A typical synthetic route starts with a commercially available PEG diol, which is first monoprotected to allow for selective modification of one terminus. The exposed hydroxyl group can then be converted into a good leaving group, such as a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine. rsc.org Subsequent nucleophilic substitution with sodium azide (NaN₃) in an appropriate solvent like dimethylformamide (DMF) efficiently displaces the leaving group to yield the azido-functionalized PEG. rsc.org
Alternatively, heterobifunctional PEGs with a terminal amine and a protected hydroxyl group can be utilized. The hydroxyl group can be deprotected and converted to an azide as described above. Another approach involves the ring-opening polymerization of ethylene (B1197577) oxide using an initiator that already contains a protected amine or an azide precursor. researchgate.net For the specific synthesis of Azido-PEG3-amine, a common precursor for the final compound, a typical method involves starting with a di-functional PEG3 molecule, introducing an amine on one end and an azide on the other. This can be achieved through a multi-step synthesis starting from a PEG diol, involving protection/deprotection steps and sequential introduction of the functional groups. biochempeg.comnih.gov
Approaches for Carboxytetramethylrhodamine (TMR) Functionalization
The synthesis of the carboxytetramethylrhodamine (TMR) portion of the molecule requires careful control to ensure the desired isomeric purity and the presence of a functional handle for conjugation. A well-documented challenge in the synthesis of functionalized rhodamines is the formation of regioisomers (5- and 6-isomers) when using unsymmetrical anhydrides. adcreviews.com
To obtain isomerically pure 5-carboxytetramethylrhodamine (B559615), a common method involves the condensation of 3-dimethylaminophenol (B24353) with 4-carboxyphthalic anhydride. However, to avoid the formation of isomeric mixtures, alternative strategies have been developed. One such method uses phthalaldehydic acids as replacements for anhydrides, which provides a single point of reactivity and leads to the formation of a single isomer. adcreviews.com Another approach involves the acylation of 3-dimethylaminophenol with 1,2,4-benzenetricarboxylic anhydride, which, after a series of steps and purification, can yield isomerically pure 5- and 6-carboxytetramethylrhodamines. psu.edu
Once the desired carboxy-TMR isomer is synthesized, it must be "activated" for coupling to the amino-functionalized PEG linker. This is typically achieved by converting the carboxylic acid to a more reactive species, most commonly an N-hydroxysuccinimide (NHS) ester. researchgate.netnih.gov The reaction of 5-carboxytetramethylrhodamine with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-disuccinimidyl carbonate (DSC) yields the corresponding 5-TAMRA-NHS ester. nih.gov This activated ester is then ready to react with the primary amine of the Azido-PEG3-amine linker. nih.gov
Strategic Incorporation of the PEG3 Spacer for Enhanced Biocompatibility
Firstly, the hydrophilic nature of the PEG chain significantly enhances the water solubility of the otherwise hydrophobic TMR dye. nih.gov This is crucial for applications in aqueous biological environments, preventing aggregation and ensuring the availability of the probe for reaction.
Secondly, the PEG spacer acts as a flexible arm that physically separates the bulky rhodamine dye from the biomolecule to which it is conjugated. ulisboa.pt This separation minimizes potential steric hindrance and reduces the likelihood of the dye interfering with the natural structure and function of the labeled biomolecule. The length of the PEG linker can be critical; while a short PEG3 spacer is often sufficient, longer PEG chains can be used to further distance the fluorophore from the target in cases where steric effects are a significant concern. springernature.com Studies have shown that the length of the PEG linker can influence the in vivo behavior of conjugated molecules, affecting properties like tumor accumulation. springernature.com
Diversification of this compound Derivatives for Specific Research Applications
The basic scaffold of this compound can be systematically modified to create a diverse range of derivatives with tailored properties for specific research needs. These modifications can alter the reactivity of the probe or enable different conjugation strategies.
Synthesis of Analogues for Modified Reactivity
The reactivity of the azide group is a key feature of this compound, primarily for its use in click chemistry. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used reaction for bioconjugation. researchgate.netthermofisher.com However, the potential cytotoxicity of copper has led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free. To enhance reactivity in SPAAC, analogues of the azide probe can be synthesized where the alkyne partner is a strained cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Furthermore, the spectral properties of the rhodamine fluorophore can be tuned by modifying its structure. Introducing different substituents on the xanthene core can shift the excitation and emission wavelengths, allowing for the development of a palette of fluorescent probes for multiplexed imaging experiments.
| Analogue Type | Modification Strategy | Purpose | Key Reactants/Methods |
| Modified Reactivity | Replacement of terminal alkyne with strained cyclooctyne (e.g., DBCO, BCN) on the binding partner. | Enable copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). | Synthesis of DBCO- or BCN-functionalized molecules. |
| Altered Spectral Properties | Chemical modification of the rhodamine xanthene core. | To shift excitation and emission wavelengths for multiplexed imaging. | Synthesis of various rhodamine derivatives with different substituents. |
| Varied Linker Length | Synthesis with PEG linkers of different lengths (e.g., PEG4, PEG12). | To modulate solubility and steric hindrance for specific biological targets. springernature.com | Use of corresponding amino-PEG-azide linkers in the synthesis. |
Preparative Routes for Site-Specific Conjugation
A major application of this compound is in the site-specific labeling of biomolecules, which yields homogenous products with well-defined properties. Several preparative routes have been developed to achieve this.
Enzymatic Labeling:
Glycosyltransferase-Mediated Labeling: This method involves the use of engineered glycosyltransferases that can transfer an azide-modified sugar, such as N-azidoacetylgalactosamine (GalNAz), onto specific glycan structures on a protein. The incorporated azide then serves as a handle for conjugation with an alkyne-modified version of the TMR probe, or conversely, an azide-functionalized probe like Azido-PEG3-TMR can react with an alkyne-modified sugar.
Sortase-Mediated Ligation (SML): Sortase A, a bacterial transpeptidase, can recognize a specific peptide sequence (e.g., LPXTG) and cleave it, forming a covalent intermediate that can then be ligated to a nucleophile containing a poly-glycine motif. By engineering a protein with a sortase recognition tag and using a synthetic peptide functionalized with an azide and a poly-glycine sequence, site-specific introduction of the azide is achieved. The Azido-PEG3-TMR can then be introduced via click chemistry to an alkyne-modified protein, or an alkyne-TMR derivative can be clicked onto the azide-tagged protein.
Genetic Code Expansion:
This powerful technique allows for the incorporation of unnatural amino acids (UAAs) with bioorthogonal functional groups, such as an azide, directly into a protein's polypeptide chain at a specific site by reprogramming a stop codon. For example, para-azido-L-phenylalanine (pAzF) can be incorporated into a protein, providing a specific site for conjugation with a strained alkyne-functionalized TMR dye via SPAAC.
| Method | Principle | Key Components |
| Glycosyltransferase-Mediating Labeling | Enzymatic transfer of an azide-modified sugar to a protein's glycans. | Engineered glycosyltransferase, azide-modified sugar (e.g., GalNAz). |
| Sortase-Mediated Ligation | Enzymatic ligation of an azide-functionalized peptide to a specific protein recognition sequence. | Sortase A enzyme, protein with sortase tag (e.g., LPXTG), azide-poly-glycine peptide. |
| Genetic Code Expansion | Incorporation of an unnatural amino acid with an azide group into a protein at a specific site. | Orthogonal tRNA/aminoacyl-tRNA synthetase pair, unnatural amino acid (e.g., p-azidophenylalanine). |
Principles of Bioorthogonal Conjugation with Azido Peg3 Carboxytetramethylrhodamine
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Dynamics
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, reliability, and regioselectivity. researchgate.netresearchgate.net The reaction involves the coupling of an azide (B81097), such as the one present on Azido-PEG3-carboxytetramethylrhodamine, with a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. researchgate.netbeilstein-journals.orgnih.gov This process exhibits a remarkable rate acceleration, on the order of 10⁷ to 10⁸-fold compared to the uncatalyzed thermal reaction, and is tolerant of a wide range of functional groups and aqueous conditions (pH 4-12). organic-chemistry.org
The mechanism of CuAAC is a stepwise process facilitated by a copper(I) catalyst. nih.govacs.org The catalytic cycle is initiated by the coordination of the copper(I) ion with the terminal alkyne, which lowers the pKa of the terminal proton and facilitates its removal to form a copper-acetylide intermediate. acs.org This copper-acetylide is the key activated species in the reaction.
Recent experimental and computational studies suggest that the catalytically active species often involves a dinuclear or polynuclear copper complex rather than a single copper atom. beilstein-journals.orgacs.org The azide then coordinates to one of the copper centers, bringing it into close proximity with the activated alkyne. researchgate.netnih.gov This is followed by a cycloaddition event to form a six-membered copper-containing metallacycle intermediate. acs.org Subsequent rearrangement and protonolysis release the stable triazole product and regenerate the copper(I) catalyst, allowing the cycle to continue. acs.org The use of a copper catalyst transforms the reaction from a concerted cycloaddition to a stepwise pathway, significantly lowering the activation energy and ensuring high regioselectivity for the 1,4-isomer. nih.gov
In bioconjugation applications, the reaction environment is typically aqueous and dilute, and can contain numerous potential chelating agents (e.g., proteins, buffers) that can deactivate the copper catalyst. Furthermore, copper ions can be toxic to living cells. nih.govtcichemicals.com To overcome these challenges, various ligand systems have been developed to stabilize the active Cu(I) oxidation state, increase reaction rates, and minimize cellular toxicity. tcichemicals.comnih.govnih.gov
These accelerating ligands enhance catalyst performance by preventing copper disproportionation and precipitation while maintaining its accessibility for the reactants. nih.govnih.gov The choice of ligand can have a significant impact on reaction efficiency, depending on the specific substrates and reaction conditions. nih.gov Several classes of ligands have proven effective, including those based on triazoles, pyridines, and benzimidazoles. nih.govresearchgate.net
| Ligand Name | Abbreviation | Key Features & Applications | References |
|---|---|---|---|
| Tris(benzyltriazolylmethyl)amine | TBTA | One of the first widely used ligands. Highly effective at accelerating the reaction and stabilizing Cu(I). Low water solubility can be a limitation. | researchgate.netnih.govresearchgate.net |
| Tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) | THPTA | A water-soluble analog of TBTA, making it highly suitable for bioconjugation in aqueous buffers. Widely used for labeling proteins and nucleic acids. | tcichemicals.comresearchgate.netjenabioscience.com |
| Bathophenanthroline disulfonate | BPS | A water-soluble phenanthroline-based ligand shown to be effective in CuAAC reactions. | beilstein-journals.orgresearchgate.net |
| Tris(2-benzimidazolylmethyl)amine | (BimH)3 | Benzimidazole-based ligand that is superior under conditions of low catalyst loading and high substrate concentration. | nih.govresearchgate.net |
| 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid | BTTAA | A water-soluble ligand that can promote higher reaction efficiency than THPTA under certain experimental conditions. | researchgate.netjenabioscience.com |
Alternative Bioorthogonal Strategies for this compound Conjugation
Beyond the IEDDA pathway, the azide handle on this compound allows for direct conjugation using other established bioorthogonal methods. These strategies provide versatile alternatives for labeling biomolecules in various experimental contexts.
Exploration of Staudinger Ligation with Azide-Functionalized Probes
The Staudinger ligation, developed from the classic Staudinger reaction, was one of the first chemistries to be adapted for bioorthogonal applications. numberanalytics.comresearchgate.net This reaction involves the covalent coupling of an azide with a specifically engineered triarylphosphine. thermofisher.com The reaction proceeds through the formation of an aza-ylide intermediate, which, in the bioorthogonal version of the reaction, is intramolecularly trapped by an ester group positioned on one of the phosphine's aryl rings. researchgate.net This rearrangement results in the formation of a stable amide bond, covalently linking the two molecules. thermofisher.comthermofisher.com
The Staudinger ligation is highly selective, as both azide and phosphine (B1218219) groups are absent from and non-reactive with native biological functionalities. thermofisher.com This makes it an excellent tool for the specific modification of biomolecules. acs.org It has been successfully used to label proteins, glycans, lipids, and DNA with various probes, including fluorescent dyes and affinity tags. researchgate.netnih.govnih.gov While its kinetics are slower compared to IEDDA, its reliability and high specificity make it a valuable technique for applications where reaction speed is less critical than precise and clean conjugation in complex biological milieu. numberanalytics.comnih.gov
Enzyme-Mediated Ligation Methods for Site-Specific Labeling
Enzyme-mediated approaches offer unparalleled precision for the site-specific installation of chemical handles onto biomolecules. nih.govnih.gov These methods utilize the high substrate specificity of enzymes to attach small molecules containing a bioorthogonal functional group, such as an azide, to a target protein or glycan. nih.gov Once installed, this azide handle, which can be part of a larger probe like this compound, is available for subsequent chemical ligation.
Several enzymatic systems have been developed for this purpose:
Sortase A (SrtA): This bacterial transpeptidase from Staphylococcus aureus recognizes a specific sorting motif (e.g., LPXTG) at the C-terminus of a target protein. bpsbioscience.com SrtA cleaves the peptide bond between the threonine and glycine (B1666218) residues and subsequently ligates a new substrate containing an N-terminal oligoglycine motif. bpsbioscience.comkanazawa-u.ac.jp By using a synthetic peptide functionalized with an azide, SrtA can be used to site-specifically label a target protein with an azide handle for further modification. nih.gov
Lipoic Acid Ligase (LplA): A mutant of the E. coli enzyme Lipoic Acid Ligase has been engineered to recognize a short peptide sequence (LplA acceptor peptide or LAP). nih.gov This engineered enzyme can catalyze the site-specific ligation of azide-containing analogs, such as 10-azidodecanoic acid, onto the LAP tag fused to a protein of interest. nih.gov This two-step enzymatic and chemical labeling scheme allows for the precise attachment of fluorophores to intracellular proteins. nih.gov
Galactosyltransferase (GalT): Mutant forms of galactosyltransferase, such as GalT(Y289L), can be used to transfer azide-modified sugars (e.g., N-azidoacetylgalactosamine, GalNAz) onto terminal N-acetylglucosamine (GlcNAc) residues on glycoproteins. nih.govresearchgate.net This glycan engineering approach enables the site-specific introduction of azides onto antibodies and other glycosylated proteins, which can then be conjugated using click chemistry. nih.govresearchgate.net
These enzymatic methods provide a powerful means to control the location and stoichiometry of labeling, producing homogeneously modified biomolecules that are difficult to achieve through conventional chemical conjugation. nih.govnih.gov
Table 2: Compound Names
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | This compound |
| Tz | 1,2,4,5-tetrazine |
| TCO | trans-Cyclooctene |
| SPAAC | Strain-Promoted Azide-Alkyne Cycloaddition |
| CuAAC | Copper(I)-catalyzed Azide-Alkyne Cycloaddition |
| GalNAz | N-azidoacetylgalactosamine |
| GlcNAc | N-acetylglucosamine |
| SrtA | Sortase A |
| LplA | Lipoic Acid Ligase |
| GalT | Galactosyltransferase |
Applications of Azido Peg3 Carboxytetramethylrhodamine in Molecular and Cellular Biology
Labeling of Biomolecules for Mechanistic Studies
The ability to selectively tag biomolecules with fluorescent probes like Azido-PEG3-carboxytetramethylrhodamine is fundamental to understanding their function and dynamics within the cellular environment. This labeling strategy has been applied to a wide array of biological macromolecules.
Protein Functionalization and Tracking in Cellular Processes
The functionalization of proteins with fluorescent tags is crucial for studying their localization, trafficking, and interactions. By introducing alkyne-bearing unnatural amino acids into proteins through genetic code expansion, researchers can specifically label these proteins with this compound. This approach allows for the direct visualization of protein dynamics in living cells. For instance, the trafficking of newly synthesized proteins can be monitored from their site of synthesis to their final subcellular destination. Furthermore, by labeling specific proteins within a larger complex, it is possible to study the assembly and disassembly of these complexes in response to cellular signals. While specific studies exclusively using this compound for tracking are not extensively detailed in the provided results, the principle is well-established with similar azide-fluorophore conjugates. nih.gov
Nucleic Acid (DNA/RNA) Metabolic Labeling and Visualization
Metabolic labeling is a powerful technique to study the synthesis and dynamics of nucleic acids. Cells can be fed with alkyne-modified nucleosides, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for DNA or 5-ethynyluridine (B57126) (EU) for RNA, which are incorporated into newly synthesized nucleic acids. nih.gov Subsequent reaction with this compound via click chemistry allows for the fluorescent labeling of these nascent DNA or RNA molecules. lumiprobe.comnih.gov This enables the visualization of DNA replication sites and the tracking of newly transcribed RNA from the nucleus to the cytoplasm. nih.govnih.gov This method offers a significant advantage over older techniques like BrdU incorporation for DNA, as the small size of the azide (B81097) and alkyne groups allows for efficient labeling without the need for harsh DNA denaturation. nih.gov
| Biomolecule | Labeling Strategy | Detection Method | Research Application |
| DNA | Metabolic incorporation of alkyne-modified nucleosides (e.g., EdU) followed by click chemistry with this compound. nih.gov | Fluorescence Microscopy | Visualization of DNA replication sites. nih.gov |
| RNA | Metabolic incorporation of alkyne-modified nucleosides (e.g., EU) followed by click chemistry with this compound. nih.gov | Fluorescence Microscopy | Tracking of newly synthesized RNA. nih.gov |
Glycan and Lipid Tagging for Trafficking and Interaction Analysis
The study of glycans and lipids, key components of cellular membranes and signaling pathways, has also benefited from click chemistry-based labeling. Cells can be metabolically labeled with alkyne-modified sugars or fatty acids, which are incorporated into glycoconjugates and lipids, respectively. nih.govresearchgate.net These modified biomolecules can then be tagged with this compound for visualization. This allows for the study of glycan processing and trafficking through the secretory pathway and the dynamic localization of lipids within different membrane compartments. nih.gov Furthermore, labeling specific lipid species can help in identifying their interaction partners and their role in the formation of specialized membrane domains. rsc.org
Probing Cellular Pathways and Dynamic Biological Events
Beyond simply labeling and localizing biomolecules, this compound can be used to investigate the dynamics of complex cellular processes in real-time.
Investigation of Protein Synthesis and Turnover
By employing a pulse-chase labeling strategy, researchers can gain insights into the lifecycle of proteins. Cells are first "pulsed" with an alkyne-containing amino acid, leading to the incorporation of the alkyne handle into newly synthesized proteins. These proteins can then be fluorescently labeled with this compound. By "chasing" with a normal amino acid and monitoring the fluorescence intensity over time, the rate of protein turnover can be determined. This approach is valuable for understanding how protein homeostasis is maintained and how it is altered in disease states. While specific studies detailing the use of this compound for this purpose are not abundant, the methodology with analogous probes is well-documented. nih.gov
Real-Time Monitoring of Intracellular Processes
The high brightness and photostability of the TAMRA fluorophore make this compound suitable for live-cell imaging and the real-time monitoring of dynamic cellular events. researchgate.net For example, by labeling proteins or other molecules involved in a specific signaling pathway, it is possible to visualize their recruitment to specific cellular locations or their interactions in response to a stimulus. The ability to perform such experiments in living cells provides a dynamic view of cellular processes that is often lost in studies using fixed cells. The use of fluorescent probes like TAMRA has been instrumental in developing assays to monitor enzyme activities and other dynamic processes directly on the surface of or within live cells. nih.govresearchgate.net
| Application | Experimental Approach | Information Gained |
| Protein Synthesis | Pulse-labeling with alkyne-amino acids and click reaction with this compound. | Identification and localization of newly synthesized proteins. |
| Protein Turnover | Pulse-chase labeling with alkyne-amino acids, followed by fluorescent tagging and monitoring of signal decay. | Determination of the degradation rate of specific proteins. |
| Real-Time Signaling | Labeling of signaling molecules and live-cell imaging. researchgate.net | Visualization of dynamic changes in protein localization and interaction during signaling events. |
Assessment of Biomolecular Interactions and Localization
This compound serves as a critical tool for visualizing and quantifying biomolecular events within cellular contexts. Its utility stems from the combination of a highly fluorescent tetramethylrhodamine (B1193902) (TAMRA) core and a bioorthogonal azide handle, which allows for its specific covalent attachment to modified biomolecules.
In localization studies, researchers first introduce a biomolecule of interest (e.g., a protein, glycan, or nucleic acid) that has been metabolically or synthetically engineered to contain an alkyne group. The azide group on this compound can then be covalently attached to the alkyne-modified biomolecule via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction, a form of "click chemistry". nih.gov This process labels the target molecule with the bright TAMRA fluorophore, enabling its position and movement within the cell to be tracked using fluorescence microscopy. The integrated polyethylene (B3416737) glycol (PEG) spacer is a key structural feature, designed to minimize potential steric hindrance and unwanted interactions between the bulky dye and the biomolecule, thereby preserving the natural function and localization of the target. fishersci.combaseclick.eu
For assessing biomolecular interactions, this compound is frequently employed as an acceptor fluorophore in Förster Resonance Energy Transfer (FRET) experiments. genelink.com FRET is a non-radiative energy transfer mechanism between two chromophores—a donor and an acceptor—that occurs only when they are in very close proximity (typically 1-10 nm). wikipedia.org The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it an exquisite molecular ruler for detecting molecular interactions, such as protein-protein binding or conformational changes. genelink.comwikipedia.org
In a typical FRET-based interaction assay, one protein is labeled with a suitable donor fluorophore (e.g., 6-FAM or Cy3), while its putative binding partner is labeled with this compound (the acceptor). genelink.comnih.gov If the two proteins interact, the donor and acceptor fluorophores are brought into close proximity. When the donor is excited by light, instead of emitting its own fluorescence, it transfers its energy to the TAMRA acceptor, which then emits light at its characteristic longer wavelength. genelink.com The detection of this sensitized emission from TAMRA is a direct indicator that the two molecules are interacting.
| Property | Value | Significance in FRET |
|---|---|---|
| Excitation Maximum | ~546-565 nm fishersci.comgenelink.com | Must overlap with the donor's emission spectrum for efficient energy transfer. wikipedia.org |
| Emission Maximum | ~579-580 nm baseclick.eugenelink.com | The signal detected when FRET occurs; must be spectrally distinct from the donor's emission. |
| Common FRET Donors | 6-FAM, Cy3, Coumarin (B35378) genelink.comnih.gov | The choice of donor is critical for good spectral overlap with TAMRA's absorption. genelink.com |
| Role | Acceptor/Quencher genelink.com | Accepts energy from the donor in FRET pairs; can also quench the donor's signal until separated. genelink.com |
Development of Bioorthogonal Probes for Specific Targets
The development of bioorthogonal probes is a cornerstone of modern chemical biology, enabling the study of specific biomolecules in their native environment with minimal perturbation. nih.govresearchgate.net this compound is a key building block in the creation of such probes, providing the fluorescent signal necessary for detection. nih.gov These probes are engineered to be highly selective, reacting only with a specific molecular target within the vast complexity of a living cell. nih.gov
Design of Ligand-Fluorophore Conjugates
A ligand-fluorophore conjugate is a chimeric molecule designed for targeted labeling. It consists of two primary components: a "ligand," which is a molecule selected for its high affinity and specificity for a biological target, and a "fluorophore," which acts as a reporter. nih.gov In this context, this compound serves as the fluorophore component.
The design and synthesis of these conjugates is a deliberate, multi-step process:
Ligand Selection : The process begins with the identification of a ligand that binds specifically to the target of interest. This can be a peptide, such as a nuclear localization signal (NLS) to target proteins in the nucleus, a small molecule inhibitor that binds to the active site of an enzyme, or an antibody fragment that recognizes a specific cell surface receptor. nih.govnih.gov
Incorporation of a Reactive Handle : The selected ligand must be chemically modified to include a reactive group that is complementary to the azide on the fluorophore. For use with this compound, the ligand is typically functionalized with an alkyne group.
Bioorthogonal Conjugation : The alkyne-modified ligand is then covalently linked to this compound using the azide-alkyne cycloaddition reaction. nih.gov This "click" reaction is highly efficient and specific, ensuring that the ligand and fluorophore are joined without affecting other functional groups present in the molecules or the biological system. baseclick.eu
The final conjugate combines the targeting capability of the ligand with the bright fluorescence of the TAMRA dye. This allows researchers to "paint" specific structures or proteins within a cell, illuminating only the molecules bound by the ligand. elsevierpure.com
Strategies for Enhanced Specificity in Complex Biological Environments
A major challenge in cellular imaging is achieving a high signal-to-noise ratio, where the signal from the target is clearly distinguishable from background fluorescence. Non-specific binding of the probe or fluorescence from unreacted probes can obscure the desired signal. nih.gov Several strategies are employed to enhance specificity and minimize this background.
High-Affinity Ligands : The most fundamental strategy is the use of a ligand with very high affinity and selectivity for its target. elsevierpure.comrsc.org By choosing a ligand that binds tightly to its intended partner and weakly or not at all to other biomolecules, the probe is localized predominantly at the site of interest, thereby maximizing the specific signal.
"Smart" Probe Design (Activatable Probes) : A more sophisticated approach involves designing "smart" probes whose fluorescence is activated only upon interaction with their target. This significantly reduces background from unbound probes. One powerful implementation of this concept uses FRET. nih.gov
In this design, a quencher molecule is attached to the ligand-fluorophore conjugate.
The probe is engineered so that in its unbound state, the quencher is held close to the TAMRA fluorophore, suppressing its fluorescence through energy transfer.
When the ligand portion of the probe binds to its biological target, it often induces a conformational change or cleavage event that separates the quencher from the TAMRA dye.
This separation eliminates the quenching, "turning on" the fluorescence and producing a strong signal precisely at the target location. nih.gov This strategy has been shown to yield dramatic enhancements in fluorescence quantum yield upon target binding, leading to a much-improved signal-to-noise ratio compared to traditional, "always on" fluorescent probes. nih.gov
Another mechanism that can contribute to enhanced specificity is Photoinduced Electron Transfer (PeT). The azide group itself can act as a mild fluorescence quencher. Upon undergoing the click reaction to form a triazole, this quenching effect is removed, leading to an increase in fluorescence. nih.gov This inherent "turn-on" property further helps to distinguish reacted from unreacted probes.
Advanced Imaging and Spectroscopic Methodologies Utilizing Azido Peg3 Carboxytetramethylrhodamine
Confocal Microscopy Applications for Subcellular Visualization
Confocal laser scanning microscopy is a powerful technique for determining the subcellular distribution of fluorescently labeled molecules due to its ability to optically section thick specimens and reduce out-of-focus light. nih.gov Azido-PEG3-carboxytetramethylrhodamine is ideally suited for these applications. Through click chemistry, the dye can be covalently attached to metabolically incorporated biomolecule analogs containing a corresponding alkyne group. This strategy enables organelle-specific labeling and dynamic imaging in living cells. nih.gov
For instance, researchers have successfully used this approach to visualize specific organelles and track the movement of molecules between them. By metabolically incorporating azido-choline, a phosphatidylcholine analog, into cellular membranes and subsequently reacting it with an alkyne-modified dye, it is possible to selectively label and visualize the endoplasmic reticulum, Golgi apparatus, and other membrane-bound organelles. nih.gov This method has provided direct evidence for the origin of the autophagosomal membrane from the endoplasmic reticulum. nih.gov Similarly, TAMRA-based probes have been conjugated to mitochondria-penetrating peptides for the specific and continuous tracking of mitochondria for up to three days in live-cell imaging experiments. nih.gov This specificity allows for the detailed visualization and quantitative analysis of intercellular processes like lipid transport. nih.gov
Super-Resolution Microscopy Techniques (STED, SIM, SMLM) Employing this compound
Super-resolution microscopy encompasses a family of techniques that bypass the diffraction limit of light, offering unprecedented detail of subcellular structures. biotium.com The efficacy of these methods, including Stimulated Emission Depletion (STED) microscopy, Structured Illumination Microscopy (SIM), and Single-Molecule Localization Microscopy (SMLM), is highly dependent on the photophysical properties of the fluorescent probes used. biotium.com
This compound, as a derivative of the rhodamine family of dyes, is valuable in this context. Rhodamines are among the best-performing dyes for STED microscopy, particularly those that can be depleted efficiently by commonly used STED lasers. nih.gov Furthermore, click chemistry provides a robust and specific method for attaching these dyes to target molecules, which is a critical step for high-quality super-resolution imaging. nih.gov For SMLM techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy), the photoswitching characteristics of dyes like those in the rhodamine class are essential. biotium.comnih.gov The ability to precisely label proteins and other biomolecules using the azide (B81097) group on this compound makes it a powerful tool for preparing samples for various super-resolution applications. nih.gov
The ultimate spatial resolution achievable in molecular imaging is directly linked to the properties of the fluorescent label and the labeling strategy. In SMLM, the precision of localizing a single fluorophore is inversely related to the square root of the number of photons it emits; therefore, brighter dyes can lead to better resolution. nih.gov
Strategies to enhance spatial resolution often focus on minimizing the distance between the fluorescent reporter and the target molecule, a factor known as linkage error. The use of small, site-specific labeling methods like click chemistry helps to reduce this error compared to larger affinity reagents like antibodies. Further improvements have been made by using smaller labeling proteins, such as nanobodies (15 kDa), which are significantly smaller than conventional antibodies (150 kDa). nih.gov This size reduction allows for denser labeling and improves the accuracy of localization, thereby enhancing the final resolution of the image. nih.gov
| Microscopy Technique | Typical Resolution | Key Principle |
| Confocal Microscopy | ~250 nm | Physical pinhole rejects out-of-focus light |
| STED Microscopy | ~30-80 nm | A depletion laser de-excites fluorophores at the periphery of the focal spot |
| SIM | ~120 nm | Moiré patterns are created by illuminating the sample with structured light |
| SMLM (STORM/PALM) | ~20-50 nm | Single molecules are sequentially activated, imaged, and localized |
A high signal-to-noise ratio (SNR) is critical for obtaining clear images and accurate data in advanced microscopy. One of the most effective strategies for improving SNR at the probe level is the use of fluorogenic dyes. mpg.de These are probes that are non-fluorescent or weakly fluorescent in solution but exhibit a significant increase in brightness upon binding to their target. mpg.de This property dramatically reduces background signal from unbound probes, thereby increasing the SNR. mpg.de Researchers have successfully engineered rhodamine derivatives, such as 6-TAMRA, to favor a non-fluorescent, cell-permeable closed state that switches to the highly fluorescent open state only after binding to its intracellular target. mpg.de
Beyond probe design, various computational and instrumental methods exist to enhance SNR. In other optical sensing fields, techniques such as the "projection method" for localized surface plasmon resonance (LSPR) and "balanced detection" in Brillouin optical time domain analysis (BOTDA) have been shown to improve SNR by an order of magnitude or more. nih.govresearchgate.net These approaches rely on sophisticated signal processing to distinguish the true signal from background noise, highlighting the universal importance of SNR optimization in high-sensitivity measurements. nih.gov
Live-Cell Imaging Approaches with this compound
Live-cell imaging provides invaluable insights into the dynamic nature of cellular processes. This compound is well-suited for these applications due to its cell permeability and bioorthogonal reactivity. mpg.denih.gov The "click chemistry" reaction enabled by its azide group is central to its utility. For live-cell applications, the strain-promoted azide-alkyne cycloaddition (SPAAC) is particularly advantageous. medchemexpress.comnih.gov This reaction does not require the cytotoxic copper(I) catalyst needed for the conventional copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it an excellent choice for imaging living systems. nih.gov
This approach is often paired with metabolic labeling, where cells are supplied with a modified version of a natural building block, such as an amino acid or sugar, that contains an alkyne group. nih.gov For example, cells can be pulse-labeled with azidohomoalanine (Aha), a methionine analog, which is incorporated into newly synthesized proteins. nih.gov Subsequent labeling with an alkyne-functionalized dye allows for the visualization of protein synthesis in real-time. This methodology has been used to track dynamic processes, including protein modification and lipid trafficking, that were previously difficult to study. nih.govnih.gov
The primary challenge in long-term live-cell imaging is to maintain cell health and normal physiological function throughout the experiment. nih.gov A stable and appropriate environment is paramount, which involves precise control over temperature (typically 37°C), humidity, and CO2 levels (usually 5%) to maintain media pH. nih.govresearchgate.net This is achieved using either a full microscope incubator enclosure or a stage-top environmental chamber. nih.gov
Another critical factor is minimizing phototoxicity, which results from the damaging effects of excitation light. nih.gov This can be mitigated by using the lowest possible laser power, reducing exposure times, and limiting the frequency of image acquisition to the minimum required to capture the biological process of interest. nih.govresearchgate.net The choice of fluorophore is also important; dyes excited by longer wavelengths (far-red or near-infrared) are generally less damaging to cells than those excited by UV or blue light. researchgate.net Additionally, the use of oxygen scavengers in the imaging medium can help reduce the formation of cytotoxic free radicals generated during fluorescence excitation. researchgate.net
| Factor | Strategy for Maintaining Cell Viability | Source(s) |
| Environment | Maintain 37°C, 5% CO2, and high humidity using an incubator or stage-top chamber. | nih.gov |
| Phototoxicity | Use low laser power, minimal exposure times, and reduced imaging frequency. | nih.govresearchgate.net |
| Fluorophore Choice | Prefer dyes in the far-red or near-infrared spectrum to reduce light-induced damage. | researchgate.net |
| Free Radicals | Add oxygen scavengers to the imaging medium to neutralize reactive oxygen species. | researchgate.net |
| Media Stability | Use buffered media and ensure a sufficient volume or perfusion to prevent pH changes. | researchgate.net |
Optimizing imaging parameters for dynamic cellular events requires a careful balance between achieving sufficient temporal and spatial resolution and preserving cell health. For long-term experiments tracking multiple locations, a microscope equipped with an automated, encoded stage for precise X-Y positioning and a reliable autofocus system is essential. nih.gov
The experimental design often involves pulse-chase labeling to follow a specific cohort of molecules over time. For example, to study protein turnover, cells can be briefly exposed (pulsed) with a reactive amino acid analog like azidohomoalanine (Aha). nih.gov After a "chase" period, the cells are labeled with a fluorescent probe like this compound (via its alkyne-modified counterpart) to visualize the fate of the proteins synthesized during the pulse. nih.gov The timing of labeling and the duration of imaging must be tailored to the specific process under investigation. For rapid events like glycan trafficking, the fast kinetics of copper-free click reactions (SPAAC) are crucial for capturing the dynamics accurately. nih.gov
Single-Molecule Imaging and Tracking
The unique photophysical properties of the tetramethylrhodamine (B1193902) (TMR) core of this compound, combined with the bioorthogonal reactivity of the azide group, position it as a valuable tool for single-molecule studies. These investigations allow for the direct observation of individual molecular behavior, providing insights that are often obscured in ensemble measurements.
Detection and Analysis of Individual Biomolecules
The detection and analysis of individual biomolecules are paramount for understanding heterogeneous populations and transient states. While direct studies employing this compound are not extensively documented in publicly available research, the principles of single-molecule detection are well-established with closely related azide-functionalized rhodamine dyes.
The core methodology involves the specific labeling of a target biomolecule. This is typically achieved through metabolic incorporation of an alkyne-modified precursor (e.g., an amino acid or sugar) into the biomolecule of interest, followed by a highly specific copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction with the azide group of the fluorescent probe. nih.gov The polyethylene (B3416737) glycol (PEG) spacer in this compound is designed to minimize interactions between the dye and the labeled biomolecule, thus preserving its native conformation and function.
Once labeled, individual molecules can be visualized using techniques such as total internal reflection fluorescence (TIRF) microscopy. This method excites fluorescence only in a thin layer near the coverslip, significantly reducing background noise and enabling the detection of single fluorophores.
A hypothetical experimental workflow for detecting an individual protein using this compound would be:
Genetically encode a non-canonical amino acid bearing an alkyne group into the protein of interest.
Express the protein in a cellular system.
Introduce this compound, which will covalently bind to the alkyne-modified protein via a click reaction.
Immobilize the labeled protein on a passivated surface for imaging.
Utilize TIRF microscopy to visualize and analyze the fluorescence of individual protein molecules.
This approach allows for the characterization of stoichiometry, conformational changes, and binding events at the single-molecule level.
Quantifying Molecular Dynamics within Cellular Contexts
Tracking the movement of individual molecules within living cells provides a wealth of information about their function and environment. Single-particle tracking (SPT) experiments, which monitor the position of a fluorescently labeled molecule over time, can reveal diffusion rates, confinement zones, and transport dynamics. nih.govbiorxiv.org
The application of this compound for SPT would involve the labeling of intracellular proteins or other biomolecules in living cells using the click chemistry approach described previously. The brightness and photostability of the tetramethylrhodamine fluorophore are critical for obtaining long trajectories before photobleaching occurs.
Fluorescence Recovery After Photobleaching (FRAP) is another powerful technique for quantifying molecular dynamics. researchgate.netnih.gov In a FRAP experiment, a specific region of the cell is photobleached with a high-intensity laser, and the recovery of fluorescence in that region due to the movement of unbleached molecules is monitored over time. By fitting the recovery curve to a diffusion model, the mobility of the labeled molecules can be quantified.
| Parameter | Description | Typical Value Range | Relevance to Molecular Dynamics |
| Diffusion Coefficient (D) | A measure of the rate of random motion of a particle. | 10⁻¹² to 10⁻⁸ cm²/s for proteins in cells | Reflects the size of the molecule, the viscosity of the local environment, and interactions with other cellular components. |
| Mean Squared Displacement (MSD) | The average squared distance a particle travels over a given time interval. | Varies with time | Analysis of the MSD plot can distinguish between different modes of motion (e.g., free diffusion, confined diffusion, directed motion). |
| Mobile Fraction | The percentage of labeled molecules that are free to move and contribute to fluorescence recovery in a FRAP experiment. | 0 - 100% | Indicates the proportion of molecules that are not immobilized or trapped in a particular cellular compartment. |
This table presents typical parameters measured in molecular dynamics studies and their general relevance. Specific values would be dependent on the biomolecule and cellular context under investigation.
Flow Cytometry and High-Throughput Screening Applications
The intense fluorescence of tetramethylrhodamine makes this compound a suitable reagent for applications that require the rapid and sensitive detection of labeled cells, such as flow cytometry and high-throughput screening.
Quantitative Analysis of Labeled Cell Populations
Flow cytometry enables the high-throughput analysis of single cells in a heterogeneous population. thermofisher.com Cells are passed one by one through a laser beam, and the scattered and fluorescent light is detected. This allows for the quantification of cell size, granularity, and the abundance of specific markers.
By using click chemistry to label specific cellular components with this compound, it is possible to quantitatively analyze cell populations based on a variety of cellular processes. For example, by incorporating an alkyne-modified nucleoside during DNA replication, cells in the S-phase of the cell cycle can be specifically labeled and quantified. thermofisher.com
A study using TAMRA-labeled amyloid-β peptides demonstrated the utility of rhodamine dyes in flow cytometry to quantify cellular uptake. researchgate.net SH-SY5Y cells were incubated with the labeled peptides, and the fluorescence of individual cells was measured to determine the extent of peptide internalization. This type of assay could be adapted using this compound to study the uptake of various alkyne-modified molecules.
| Cellular Process | Labeling Strategy | Potential Application of Azido-PEG3-TMR |
| Cell Proliferation | Incorporation of an alkyne-modified thymidine (B127349) analog (e.g., EdU) into newly synthesized DNA. | Detection and quantification of proliferating cells in a population. |
| Protein Synthesis | Incorporation of an alkyne-modified amino acid (e.g., homopropargylglycine) into newly synthesized proteins. | Measurement of global or specific protein synthesis rates. |
| Glycosylation | Metabolic labeling with an alkyne-modified sugar. | Analysis of cell surface or intracellular glycan expression. |
This table outlines potential applications of this compound in flow cytometry, based on established click chemistry labeling strategies.
Development of Fluorescent Assays for Cellular Processes
High-throughput screening (HTS) is a drug discovery process that allows for the rapid testing of large numbers of compounds for their effects on a specific biological target or pathway. nih.gov Fluorescent assays are widely used in HTS due to their high sensitivity and compatibility with automated plate-based formats.
This compound can be used to develop fluorescent HTS assays based on click chemistry. For instance, an assay for an enzyme that modifies its substrate with an alkyne group could be developed. The enzymatic reaction would be followed by a click reaction with this compound, and the resulting fluorescence would be proportional to the enzyme's activity.
A click chemistry-based HTS platform has been developed for identifying inhibitors of Ras palmitoylation. nih.gov This assay utilized an alkyne-modified palmitate analog and an azide-functionalized reporter. A similar principle could be applied using this compound as the fluorescent reporter to screen for modulators of other enzymatic processes.
| Assay Type | Principle | Example Application |
| Enzyme Activity Assay | An enzyme incorporates an alkyne-modified substrate, which is then detected by a click reaction with Azido-PEG3-TMR. | Screening for inhibitors of a specific methyltransferase or acyltransferase. |
| Protein-Protein Interaction Assay | Two proteins are labeled with an alkyne and Azido-PEG3-TMR, respectively. Interaction brings the two into close proximity, enabling detection. | Identifying compounds that disrupt a specific protein-protein interaction. |
| Cellular Uptake Assay | Cells are treated with an alkyne-modified compound of interest, and its uptake is quantified by a click reaction with Azido-PEG3-TMR and subsequent fluorescence measurement. | Screening for compounds that enhance or block the cellular uptake of a specific molecule. |
This table provides examples of how this compound could be integrated into the development of high-throughput screening assays.
Functionalization of Biomaterials and Nanostructures with Azido Peg3 Carboxytetramethylrhodamine
Surface Modification of Biosensors and Microarrays
The ability to functionalize surfaces with biological molecules is fundamental to the development of advanced biosensors and microarrays. nih.gov Azido-PEG3-carboxytetramethylrhodamine is instrumental in this field, enabling the precise attachment and subsequent detection of biomolecules on a variety of substrates.
The study of carbohydrate-binding proteins, known as lectins, is crucial for understanding many biological processes. Glycan arrays are powerful tools for high-throughput screening of these interactions. nih.govd-nb.info However, many natural glycan-protein interactions rely on multivalency—the simultaneous binding of multiple glycan motifs—which is often not replicated in standard microarrays. nih.gov
To address this, researchers have developed methods to synthesize neo-glycopeptides directly on functionalized surfaces in a microarray format. nih.govd-nb.info This process often involves synthesizing peptide backbones containing alkyne-functionalized amino acids, such as L-propargylglycine, onto a glass slide. nih.govd-nb.info Subsequently, azido-functionalized molecules, including sugars or fluorescent dyes, can be attached via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govresearchgate.netscripps.edu
In this context, this compound is used to assess the quality and yield of the peptide synthesis on the array. nih.govd-nb.info By "clicking" the fluorescent TAMRA azide (B81097) dye onto the alkyne-containing peptides, researchers can analyze the fluorescence intensity of each spot on the microarray. nih.govd-nb.info Uniform intensity across spots containing a single alkyne indicates a consistent synthesis yield. nih.govd-nb.info This quality control step is vital for ensuring the reliability of data from subsequent lectin binding studies, where fluorescently labeled lectins are used to probe the array. nih.govd-nb.info The creation of these spatially defined arrays allows for detailed investigation into how the spacing and density of glycans affect lectin binding, mimicking the complexity of natural cell surfaces. nih.gov
| Application Component | Role of this compound | Research Finding |
| Glycopeptide Array Synthesis | Quality control reagent | Used to verify the consistent synthesis yield of alkyne-functionalized peptides on the microarray surface by analyzing fluorescence intensity after the click reaction. nih.govd-nb.info |
| Lectin Interaction Analysis | N/A (Used in preparatory/QC phase) | The binding of lectins to the synthesized glycan arrays was found to be strongly dependent on the spacing, density, and specific type of glycan presented on the multivalent scaffold. nih.govd-nb.info |
The performance of biosensors, which are designed to detect specific biological molecules with high accuracy and sensitivity, is critically dependent on the method used to immobilize probe molecules (e.g., aptamers, antibodies) onto the sensor surface. nih.govnih.gov Click chemistry has become a powerful technique for this purpose due to its high efficiency, selectivity, and biocompatibility. scripps.edu
The azide group (-N3) is a key functional group in click chemistry, reacting specifically with alkyne groups to form a stable triazole linkage. scripps.edu This reaction allows for the covalent attachment of biomolecules to surfaces that have been pre-functionalized with either azides or alkynes. This compound is an ideal reagent for developing and optimizing these functionalization protocols.
The process involves several key steps:
Surface Activation: The sensor substrate (e.g., silicon, gold) is first cleaned and activated, often using a plasma treatment, to prepare it for chemical modification. nih.gov
Silanization: The surface is treated with a silane (B1218182) molecule that contains an alkyne or azide group, creating a reactive monolayer for subsequent "clicking". nih.gov
Probe Immobilization/Labeling: An alkyne- or azide-modified biological probe can then be attached. Alternatively, this compound can be clicked onto an alkyne-functionalized surface. The bright fluorescence of the rhodamine dye allows for easy verification and quantification of the surface modification efficiency. The integrated PEG spacer helps to minimize non-specific interactions between the dye and the surface or other biomolecules. fishersci.com
This strategy enables the creation of robust, well-defined sensor surfaces for the specific capture and detection of target biomolecules. nih.gov
Conjugation to Polymeric Scaffolds and Hydrogels for Biomedical Research
Hydrogels, which are three-dimensional networks of crosslinked polymer chains, are widely used in biomedical research due to their high water content and tissue-like properties. nih.govnih.gov They serve as scaffolds for 3D cell culture, tissue engineering, and as matrices for controlled drug delivery. nih.gov
Modifying these hydrogels with bioactive molecules or imaging agents is essential for enhancing their functionality. This compound is an excellent tool for this purpose. If the polymer chains of the hydrogel are synthesized to include alkyne functional groups, this fluorescent tag can be easily and covalently incorporated into the hydrogel network via click chemistry.
This conjugation provides several advantages:
Visualization: The rhodamine fluorophore allows researchers to visualize the hydrogel scaffold using fluorescence microscopy, tracking its location, structure, and degradation over time in cell culture or other experimental systems.
Quantification: The fluorescence intensity can be used to quantify the amount of modification or to study the diffusion and distribution of the tagged polymer within a system.
The ability to fluorescently label polymeric scaffolds and hydrogels with high specificity is crucial for developing and evaluating these materials for applications like tissue regeneration and targeted drug delivery. nih.govresearchgate.net
Integration into Nanoparticle Systems for Enhanced Imaging and Delivery Research
Nanoparticles are at the forefront of research into advanced imaging and drug delivery systems. mdpi.com Their small size allows them to interact with biological systems at a cellular level, and their surfaces can be functionalized to carry therapeutic agents or imaging probes. nih.gov
This compound is highly suited for integration into these nanoparticle systems. Many nanoparticle synthesis strategies allow for the incorporation of surface functional groups, such as alkynes. The azide group on the rhodamine compound can then be used to "click" the fluorescent dye onto the nanoparticle surface with high efficiency. nih.gov
This integration is valuable for several research applications:
Tracking Nanoparticle Uptake: By labeling nanoparticles with a bright, stable fluorophore like carboxytetramethylrhodamine, researchers can use advanced imaging techniques like confocal microscopy to study their uptake kinetics, distribution within cells, and ultimate fate. mdpi.com
Reaction Monitoring: The click chemistry reaction itself can be monitored to ensure complete functionalization. For instance, the disappearance of the characteristic azide peak in the infrared (IR) spectrum (around 2100 cm⁻¹) confirms that the azide group has successfully reacted with the alkyne on the nanoparticle to form a triazole bond. nih.gov
Multifunctional Systems: The nanoparticle can serve as a carrier for a therapeutic drug (e.g., doxorubicin), while the attached rhodamine tag provides a means for imaging. nih.gov This creates a multifunctional "theranostic" system that combines therapy and diagnostics, allowing researchers to visualize where the drug delivery system accumulates. researchgate.net
Considerations and Methodological Nuances in Azido Peg3 Carboxytetramethylrhodamine Mediated Research
Influence of PEG Linker Length and Flexibility on Biomolecular Interactions
The PEG3 linker in Azido-PEG3-carboxytetramethylrhodamine is a critical component that influences the probe's behavior in biological systems. PEG linkers, in general, are known to enhance the solubility and stability of conjugated molecules. acs.org The length and flexibility of the PEG chain play a significant role in modulating biomolecular interactions.
The PEG3 linker provides a flexible spacer that separates the TAMRA dye from the biomolecule to which it is attached, which can minimize potential interactions between the dye and the target molecule. rsc.org This separation is crucial as it can prevent the bulky fluorophore from sterically hindering the binding of the biomolecule to its receptor or other interaction partners. Research has shown that the length of the PEG spacer can significantly affect the targeting efficacy of biomolecules. For instance, studies with antibody-coated nanoparticles have demonstrated that shorter PEG constructs can lead to stronger interactions with target cells compared to longer PEG constructs. nih.gov Conversely, in other systems, longer PEG linkers have been shown to enhance tumor-targeting ability in vivo. nih.gov
The flexibility of the PEG chain, arising from the free rotation of its C-O bonds, allows the conjugated probe to adopt various conformations. nih.gov This flexibility can be advantageous, enabling the fluorophore to orient away from the biomolecule's active site. However, excessive flexibility in very long PEG chains could potentially lead to the masking of the biologically active site, thereby impairing its function. nih.gov The choice of a relatively short PEG3 linker in this compound represents a balance between providing sufficient separation to avoid steric hindrance and maintaining a degree of conformational constraint.
The impact of the PEG linker is not limited to steric effects. PEGylation can also alter the hydrodynamic radius of the labeled biomolecule, which can influence its diffusion and clearance rates in vivo. researchgate.net Furthermore, the hydrophilic nature of the PEG linker enhances the water solubility of the entire probe, which is beneficial for experiments conducted in aqueous biological environments. acs.orgnih.gov
The following table summarizes the key influences of PEG linker properties on biomolecular interactions:
| Property | Influence on Biomolecular Interactions | Rationale |
| Length | Affects binding affinity and targeting efficacy. nih.govnih.gov | The distance between the probe and the biomolecule can impact steric hindrance and accessibility to binding sites. |
| Flexibility | Allows for conformational adjustments to minimize interference. nih.gov | The ability to adopt various orientations can prevent the fluorophore from blocking active sites. |
| Solubility | Enhances the solubility of the probe-biomolecule conjugate in aqueous solutions. acs.org | The hydrophilic nature of PEG improves biocompatibility and reduces aggregation. |
| Stability | Can protect the labeled biomolecule from degradation. acs.org | The PEG chain can shield the biomolecule from enzymatic cleavage. |
Optimization of Reaction Conditions for Bioorthogonal Efficiency
The bioorthogonal reaction between the azide (B81097) group of this compound and an alkyne-modified biomolecule is a cornerstone of its application. The efficiency of this "click chemistry" reaction, whether it be a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), is highly dependent on the reaction conditions.
For CuAAC reactions , several factors must be optimized to achieve high efficiency and minimize potential cytotoxicity. The concentration of the copper(I) catalyst is a critical parameter. Generally, copper concentrations between 50 and 100 µM are recommended to achieve sufficient catalytic activity. nih.govmdpi.com The use of a copper-chelating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is crucial for stabilizing the Cu(I) oxidation state and protecting biomolecules from oxidative damage. nih.govnih.gov The order of reagent addition is also important; it is often recommended to pre-mix the copper sulfate (B86663) with the ligand before adding it to the solution containing the azide and alkyne substrates, followed by the addition of a reducing agent like sodium ascorbate (B8700270) to initiate the reaction. nih.gov
For SPAAC reactions , which are copper-free, the optimization focuses on different parameters. The choice of the strained cyclooctyne (B158145) is paramount, as different cyclooctynes exhibit varying reaction kinetics. researchgate.netactivemotif.com Temperature and reaction time also play a significant role. While many SPAAC reactions are performed at physiological temperatures (37 °C), some studies have shown that heating can accelerate the reaction without increasing non-specific background. acs.org For instance, one study found that performing the SPAAC reaction at 98 °C for 5 minutes resulted in quantitative labeling. acs.org The concentration of the probe and the alkyne-modified biomolecule will also influence the reaction rate, following the principles of chemical kinetics. researchgate.net
The table below outlines key parameters for optimizing both CuAAC and SPAAC reactions:
| Reaction Type | Parameter | Recommended Conditions/Considerations |
| CuAAC | Copper(I) Concentration | 50-100 µM nih.govmdpi.com |
| Ligand | Use of a stabilizing ligand like THPTA is recommended. nih.govnih.gov | |
| Reducing Agent | Sodium ascorbate is commonly used. nih.gov | |
| Order of Addition | Pre-mix copper and ligand before adding to substrates. nih.gov | |
| SPAAC | Cyclooctyne Partner | Reactivity varies between different cyclooctynes (e.g., DIBO, BCN). researchgate.netactivemotif.com |
| Temperature | Can be performed at physiological temperatures or accelerated with heat. acs.orgnih.gov | |
| Reaction Time | Dependent on the specific reactants and temperature. nih.gov | |
| pH | Reactions are typically performed at or near physiological pH. nih.gov |
Strategies to Mitigate Non-Specific Background Signal in Imaging
A significant challenge in fluorescence imaging is the presence of non-specific background signals, which can obscure the true signal from the labeled target and lead to misinterpretation of results. This background can arise from several sources, including the non-specific binding of the fluorescent probe to cellular components and endogenous autofluorescence of the sample.
To reduce non-specific binding of this compound, a blocking step is highly recommended prior to introducing the probe. acs.orgactivemotif.com Common blocking agents include bovine serum albumin (BSA) and serum from the same species as the secondary antibody (if one is used in the experimental design). acs.org These proteins occupy non-specific binding sites, thereby preventing the fluorescent probe from adhering to them. The use of detergents such as Tween-20 or Triton X-100 in washing buffers can also help to reduce non-specific hydrophobic interactions. nih.govresearchgate.net
In the context of click chemistry, non-specific labeling can also occur. For instance, in SPAAC reactions, strained alkynes can sometimes react with free thiols on proteins, leading to background signal. mdpi.com Pre-treatment of the sample with a thiol-blocking agent like iodoacetamide (B48618) can mitigate this issue. mdpi.com
Autofluorescence , the natural fluorescence of biological materials, is another major contributor to background noise. nih.govnih.gov Tissues containing molecules like collagen, elastin, and lipofuscin can be highly autofluorescent. nih.govnih.gov Several strategies can be employed to address this:
Spectral Separation : If possible, choosing a fluorophore that emits in a spectral region with low autofluorescence, such as the far-red or near-infrared, can be effective. nih.gov
Quenching Agents : Chemical quenchers like Sudan Black B can be used to reduce autofluorescence, particularly from lipofuscin. nih.gov However, care must be taken as some quenchers can also reduce the signal from the desired fluorophore. nih.gov
Photobleaching : Pre-treating the sample with a strong light source can photobleach the endogenous fluorophores before the application of the fluorescent probe. nih.govresearchgate.net
The following table summarizes strategies to minimize background signal:
| Strategy | Method | Rationale |
| Reduce Non-Specific Binding | Blocking with BSA or serum acs.orgactivemotif.com | Occupies non-specific protein binding sites. |
| Use of detergents in washes nih.govresearchgate.net | Reduces non-specific hydrophobic interactions. | |
| Thiol-blocking agents (for SPAAC) mdpi.com | Prevents side reactions of strained alkynes with cysteines. | |
| Reduce Autofluorescence | Spectral selection of fluorophore nih.gov | Moves the emission signal away from the autofluorescence spectrum. |
| Chemical quenching (e.g., Sudan Black B) nih.gov | Reduces fluorescence from endogenous molecules like lipofuscin. | |
| Photobleaching pre-treatment nih.govresearchgate.net | Destroys endogenous fluorophores before labeling. |
Addressing Fluorescence Quenching in Highly Labeled Systems
The primary mechanism for this self-quenching is the formation of non-fluorescent aggregates, often referred to as H-dimers. acs.orgnih.gov In these dimers, the dye molecules stack in a parallel orientation, leading to strong electronic coupling that provides a non-radiative pathway for the excited state to return to the ground state, thus quenching fluorescence. activemotif.com This aggregation-caused quenching (ACQ) can significantly reduce the signal-to-noise ratio and lead to an underestimation of the amount of labeled biomolecule. mdpi.com
Several strategies can be employed to address fluorescence quenching:
Control of Labeling Density : The most straightforward approach is to control the stoichiometry of the labeling reaction to limit the number of fluorophores attached to each biomolecule. This can be achieved by adjusting the concentration of the this compound probe or the reaction time.
Use of Spacers : The PEG3 linker in the probe itself helps to create distance between the fluorophore and the biomolecule, and between adjacent fluorophores on the same biomolecule. In some cases, using probes with longer PEG linkers might further reduce quenching, although this must be balanced with the potential for increased flexibility to interfere with biomolecular function.
Asymmetrical Dyes : Research has shown that designing dyes with an asymmetrical distribution of charge can prevent the π-stacking that leads to H-dimer formation and quenching. activemotif.com While this compound has a defined structure, this is a consideration when selecting alternative probes.
Förster Resonance Energy Transfer (FRET) : In some advanced applications, a FRET-based approach can be used where the fluorophore is paired with a quencher molecule. The fluorescence is quenched until a specific biological event separates the fluorophore and quencher, leading to a "turn-on" of the signal. rsc.org This provides a more controlled method of quenching and can improve signal-to-background ratios. rsc.org
The table below details the causes and mitigation strategies for fluorescence quenching:
| Cause of Quenching | Mechanism | Mitigation Strategy |
| High Labeling Density | Formation of non-fluorescent H-dimers (ACQ). acs.orgnih.gov | Control labeling stoichiometry; use probes with longer linkers. |
| Close Proximity of Dyes | Static quenching through ground-state complex formation. tandfonline.com | Design probes with asymmetrical charge distribution to prevent aggregation. activemotif.com |
| Energy Transfer | Förster Resonance Energy Transfer (FRET) to an acceptor. jenabioscience.com | Can be harnessed in "activatable" probes with a dedicated quencher for controlled signal turn-on. rsc.org |
Comparative Analysis with Alternative Bioorthogonal Fluorescent Probes
This compound is one of many bioorthogonal fluorescent probes available to researchers. Its performance can be compared to alternatives based on the bioorthogonal reaction chemistry and the properties of the fluorophore.
Comparison of Bioorthogonal Chemistries: The azide group on the probe allows for its use in both CuAAC and SPAAC reactions.
CuAAC is generally faster than SPAAC but requires a copper catalyst, which can be toxic to living cells, although the use of ligands can mitigate this. nih.govbiochempeg.com
SPAAC is copper-free and thus more biocompatible for live-cell imaging, but the reaction rates can be slower. biochempeg.com
Inverse-electron-demand Diels-Alder (iEDDA) reactions between tetrazines and strained alkenes (like trans-cyclooctene) offer significantly faster kinetics than both CuAAC and SPAAC, making them highly suitable for in vivo imaging where rapid labeling is crucial. nih.govnih.gov
Comparison of Fluorophores: The carboxytetramethylrhodamine (TAMRA) fluorophore in the probe has its own set of advantages and disadvantages compared to other common fluorescent dyes.
Fluorescein : Fluorescein is a bright fluorophore, but its fluorescence is highly pH-sensitive and it is more prone to photobleaching than TAMRA. researchgate.net
Cyanine (B1664457) Dyes (e.g., Cy3, Cy5) : Cyanine dyes, particularly those in the near-infrared (NIR) spectrum like Cy5 and Cy7, are well-suited for in vivo imaging due to the reduced autofluorescence and deeper tissue penetration of NIR light. nih.govaatbio.com However, some cyanine dyes can have lower photostability than rhodamines. rsc.org
BODIPY Dyes : BODIPY dyes are characterized by their high quantum yields, sharp emission peaks, and relative insensitivity to solvent polarity and pH. nih.govthermofisher.com Their nonpolar nature can make them more permeant to live cells than charged fluorophores like TAMRA. thermofisher.com
Coumarins : Some coumarin-based probes are "fluorogenic," meaning they are non-fluorescent until they undergo the click reaction, which can significantly reduce background from unreacted probes. tandfonline.com
The following table provides a comparative overview of this compound with other bioorthogonal fluorescent probes:
| Probe Type | Bioorthogonal Reaction | Fluorophore Class | Key Advantages | Key Disadvantages |
| This compound | CuAAC, SPAAC | Rhodamine (TAMRA) | Good photostability; relatively pH-insensitive; well-established chemistry. nih.gov | Slower kinetics than iEDDA; potential for copper toxicity with CuAAC. |
| Alkyne-Fluorescein | CuAAC, SPAAC | Fluorescein | High brightness. | pH-sensitive; prone to photobleaching. researchgate.net |
| Tetrazine-Cyanine | iEDDA | Cyanine | Very fast reaction kinetics; NIR emission for in vivo imaging. nih.govaatbio.com | Tetrazine stability can be an issue; some cyanines have lower photostability. nih.govrsc.org |
| Alkyne-BODIPY | CuAAC, SPAAC | BODIPY | High quantum yield; sharp emission; pH-insensitive; good cell permeability. nih.govthermofisher.com | Can be more hydrophobic, potentially leading to different non-specific binding profiles. |
| Azido-Coumarin (fluorogenic) | CuAAC, SPAAC | Coumarin (B35378) | Low background due to "turn-on" fluorescence upon reaction. tandfonline.com | Generally lower brightness and shorter emission wavelengths compared to other dyes. |
Future Trajectories and Innovations in Azido Peg3 Carboxytetramethylrhodamine Research
Development of Novel Bioorthogonal Reaction Chemistries
The azide (B81097) group on Azido-PEG3-carboxytetramethylrhodamine makes it a prime substrate for bioorthogonal chemistry, which uses reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The most common reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its copper-free variant, strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgnih.gov
Future research will likely expand the bioorthogonal toolkit available for this probe. A key area of development is the inverse-electron demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene or alkyne, which is known to be one of the fastest bioorthogonal reactions developed to date. nih.govnih.gov While the current molecule has an azide, future iterations could see the azide replaced with a strained alkyne, allowing it to be tagged by tetrazine-modified biomolecules. Conversely, biomolecules of interest could be engineered to carry strained dienophiles, making them targets for the existing azide probe via alternative cycloaddition pathways. Research is also focused on developing new catalysts and reaction conditions to improve the kinetics and biocompatibility of existing ligations, which could enhance the utility of this compound in complex biological environments. researchgate.net
| Reaction | Reactive Partners | Key Advantages | Limitations |
|---|---|---|---|
| Staudinger Ligation | Azide + Phosphine (B1218219) | First major bioorthogonal reaction; Does not require a metal catalyst. acs.orgnih.gov | Slower reaction kinetics; Phosphine reagents can be susceptible to air oxidation. nih.gov |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | High efficiency and reaction speed; Forms a stable triazole linkage. acs.orgcarlroth.com | Requires a copper catalyst, which can be toxic to living cells. acs.orgbiochempeg.com |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., cyclooctyne) | Copper-free, making it highly biocompatible for live-cell imaging. nih.govbiochempeg.com | Kinetics can be slower than CuAAC; Strained alkynes can be synthetically challenging to produce. biochempeg.com |
| Inverse-Electron Demand Diels-Alder (iEDDA) | Tetrazine + Strained Alkene (Future possibility) | Extremely fast reaction kinetics, the fastest known bioorthogonal reaction. nih.gov | Requires modification of the probe or target to contain the necessary reactive partners. |
Engineering Next-Generation Fluorescent Probes with Enhanced Performance
While tetramethylrhodamine (B1193902) is a robust and widely used fluorophore, the next generation of probes will feature engineered dyes with superior photophysical properties. Research is focused on several key areas of improvement:
Enhanced Cell Permeability and Fluorogenicity: One innovative strategy involves manipulating the equilibrium between the fluorescent zwitterionic form and a non-fluorescent, cell-permeable spirolactone form of rhodamine dyes. nih.gov Positioning an amide group next to the carboxyl group on the rhodamine core has been shown to stabilize the hydrophobic spirolactone state, dramatically increasing cell permeability and reducing background fluorescence until the probe binds its target. nih.govnih.gov This principle could be applied to create derivatives of this compound that offer higher contrast imaging at lower concentrations. nih.gov
Far-Red and Near-Infrared (NIR) Emission: A significant trend is the development of fluorophores that emit in the far-red or NIR regions of the spectrum (650–900 nm). rsc.orgrsc.org Light in this window has higher tissue penetration and generates less autofluorescence from biological samples. Silicon-substituted rhodamines (Si-rhodamines) are a leading example, offering high photostability, water solubility, and bright NIR fluorescence, making them ideal for in-vivo imaging applications. rsc.orgrsc.org Future work could involve creating an azide-PEG-functionalized version of a Si-rhodamine core.
Signal Amplification: To enhance sensitivity, probes can be incorporated into systems that amplify the fluorescent signal. One such approach uses Förster Resonance Energy Transfer (FRET) within light-harvesting nanoparticles. chemrxiv.org In this model, multiple donor fluorophores within a nanoparticle absorb excitation light and transfer the energy to a smaller number of acceptor probes, like a rhodamine derivative, resulting in a much brighter signal than the probe could produce alone. chemrxiv.org
| Innovation | Principle | Advantage over Traditional TMR | Reference |
|---|---|---|---|
| Neighboring Group Effect | Structural modification to stabilize the non-fluorescent, cell-permeable spirolactone form. | Increased cell permeability, lower background fluorescence, higher contrast imaging. | nih.gov, nih.gov |
| Silicon-Rhodamines (SiR) | Replacing the oxygen atom in the xanthene core with silicon. | Shifts emission to the far-red/NIR spectrum, improving tissue penetration and reducing autofluorescence. High photostability. | rsc.org, rsc.org |
| FRET Nanoparticles | Incorporating the probe into nanoparticles with multiple energy-donating dyes. | Significant signal amplification, allowing for detection of low-abundance targets. | chemrxiv.org |
Expansion of this compound Applications in Emerging Chemical Biology Fields
The ability to tag and visualize specific biomolecules in their native environment is driving progress in many areas of chemical biology. biochempeg.com this compound is well-suited to contribute to these emerging fields. Future applications will move beyond simple protein labeling to more complex systems. For instance, it can be used to track the metabolism and trafficking of lipids and glycans by introducing azide-modified precursors into cells. nih.govnih.gov This allows for the visualization of dynamic processes that are difficult to study with traditional genetic reporters like GFP.
Furthermore, the development of advanced microscopy techniques, such as super-resolution imaging (e.g., STED, PALM, STORM), demands bright, photostable probes. nih.govnih.gov Engineering the rhodamine core of the probe for improved photostability will be crucial for its adoption in techniques that can resolve cellular structures below the diffraction limit of light. nih.govnih.gov This will enable researchers to use this compound to pinpoint the location of specific molecules with nanoscale precision.
Advancements in Multimodal Imaging Strategies Utilizing this compound
Multimodal imaging, which combines two or more imaging techniques, offers a more complete picture of biological processes by leveraging the strengths of different modalities. nih.govnih.gov A promising future direction is the use of this compound in dual-labeling strategies that combine fluorescence imaging with nuclear imaging (e.g., PET) or magnetic resonance imaging (MRI). tracercro.com
In such a strategy, a targeting molecule (like an antibody or small molecule ligand) is conjugated with two reporters: a radionuclide for whole-body PET imaging and a fluorophore for high-resolution optical imaging. tracercro.com The azide group of this compound provides a convenient handle to "click" the fluorescent component onto the targeting molecule, which would also be linked to a chelator for a radiometal. nih.gov This approach would allow researchers to non-invasively track the whole-body biodistribution of a drug or probe with PET and then use fluorescence microscopy on excised tissues to visualize its precise location at the cellular or subcellular level. tracercro.com
Design of this compound Derivatives with Integrated Biosensor Functions
A major area of innovation lies in designing "smart" probes that change their fluorescence in response to a specific biological event or analyte. This transforms the probe from a simple tag into a functional biosensor. Future research will focus on creating derivatives of this compound that can act as reporters in such systems.
One powerful approach involves electrochemical or DNA-based sensors. nih.govnih.gov For example, a biosensor could be constructed using a hairpin-shaped oligonucleotide that has a quencher molecule at one end and an alkyne at the other. nih.gov In its folded state, the hairpin is "off." When a target DNA or RNA sequence binds, the hairpin unfolds, separating the quencher and exposing the alkyne. This compound could then be clicked onto the exposed alkyne, leading to a quantifiable increase in fluorescence. This "signal-on" mechanism provides high sensitivity and specificity. nih.gov By modifying the recognition element (e.g., using an aptamer), this design could be adapted to detect a wide range of molecules, from metal ions to proteins, with the rhodamine dye serving as the fluorescent output. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the key functional groups in Azido-PEG3-carboxytetramethylrhodamine, and how do they enable specific bioconjugation applications?
- The compound contains three critical groups:
- Azide (-N₃) : Enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for site-specific labeling .
- PEG3 spacer : Enhances solubility, reduces steric hindrance, and improves biocompatibility for in vitro and in vivo applications .
- Carboxytetramethylrhodamine (TAMRA) : A fluorescent dye (ex/em ~546/579 nm) for tracking and imaging .
Q. What storage conditions are recommended to maintain this compound stability?
- Store at -20°C in airtight, light-protected vials. Lyophilized powders are stable for >12 months, while solutions in DMSO or PBS should be used within 1 week to prevent hydrolysis of the azide group .
Q. How can researchers confirm the purity and structural integrity of this compound after synthesis?
- Analytical Techniques :
- HPLC : C18 reverse-phase columns with UV detection at 550 nm (TAMRA absorbance) .
- Mass Spectrometry (MS) : Confirm molecular weight (expected ~800-850 g/mol based on PEG3-TAMRA-azide analogs) .
- NMR : Characterize PEG spacer integrity (δ 3.6-3.8 ppm for PEG protons) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize background fluorescence in live-cell imaging using this compound?
- Critical Factors :
- Quenching Agents : Add ascorbic acid (1–5 mM) to reduce autofluorescence from residual copper catalysts .
- PEG3 Length : Compare PEG3 with PEG4/PEG6 spacers; shorter PEGs may reduce nonspecific binding but increase steric interference .
- Control Experiments : Use azide-free controls to distinguish specific labeling from background .
Q. What advanced techniques quantify labeling efficiency and localization accuracy in subcellular targeting?
- Flow Cytometry : Quantify fluorescence intensity per cell to calculate labeling efficiency .
- Super-Resolution Microscopy (e.g., STED): Resolve nanoscale localization, particularly for mitochondrial or membrane targets .
- LC-MS/MS : Digest conjugated proteins and identify labeled peptides to confirm site specificity .
Q. How can researchers resolve discrepancies in fluorescence intensity across experimental setups?
- Calibration Standards : Use TAMRA calibration curves to normalize intensity measurements .
- Environmental Factors : pH (TAMRA fluorescence is pH-sensitive; maintain pH 7–8) and temperature (avoid >37°C to prevent PEG degradation) .
- Methodological Gap: Variability in click chemistry efficiency (e.g., copper concentration, reaction time) often underreported; replicate protocols rigorously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
